molecular formula C9H12N2O B2493297 2-Cyclobutoxy-6-methylpyrazine CAS No. 2177025-90-8

2-Cyclobutoxy-6-methylpyrazine

Cat. No. B2493297
CAS RN: 2177025-90-8
M. Wt: 164.208
InChI Key: SOCLJMIJYCCEJG-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-methylpyrazine is a chemical compound with the molecular formula C9H12N2O. It is related to 2-Ethyl-6-methylpyrazine, which has a molecular formula of C7H10N2 .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

2-Cyclobutoxy-6-methylpyrazine: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of this reaction lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents . The compound’s stability and ease of preparation make it suitable for this purpose.

Flavor and Fragrance Industry

Pyrazines, including 2-Cyclobutoxy-6-methylpyrazine , contribute to the aroma and taste of various foods. In particular, this compound may impart nutty, roasted, or earthy notes. Quantitative analysis has shown that it is one of the most concentrated pyrazines in certain food products . Its presence in coffee, chocolate, and roasted nuts highlights its relevance in flavor development.

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application. Most are classified as irritating to the respiratory system .

properties

IUPAC Name

2-cyclobutyloxy-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCLJMIJYCCEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-6-methylpyrazine

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